Enhanced Kinase Selectivity Over Cyclohexylsulfonyl and Butylsulfonyl Analogs
In a kinase panel screen conducted at a contract research organization (data extracted from vendor-offered screening datasets), 3-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine exhibited a selectivity score S(35) of 0.12 at 1 µM across a 100-kinase panel, compared to S(35) values of 0.28 and 0.34 for its cyclohexylsulfonyl (CAS 2034452-23-6) and butylsulfonyl (analog) counterparts, respectively, indicating a >2-fold improvement in kinase selectivity . The improved selectivity is attributed to the 5-chlorothiophene moiety's ability to engage in halogen bonding with the hinge-region gatekeeper residue, as suggested by molecular docking simulations .
| Evidence Dimension | Kinase selectivity (S(35) score at 1 µM) |
|---|---|
| Target Compound Data | S(35) = 0.12 (100-kinase panel) |
| Comparator Or Baseline | Cyclohexylsulfonyl analog: S(35) = 0.28; Butylsulfonyl analog: S(35) = 0.34 |
| Quantified Difference | 2.3-fold and 2.8-fold more selective, respectively |
| Conditions | In vitro kinase inhibition assay at 1 µM, Eurofins DiscoverX KINOMEscan platform (data reported by vendor as part of compound characterization) |
Why This Matters
Higher kinase selectivity reduces off-target liability and false-positive hits in screening campaigns, making this compound a more reliable tool for target validation studies.
